molecular formula C11H16N2O2S B15252263 N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

Cat. No.: B15252263
M. Wt: 240.32 g/mol
InChI Key: NGTIUNHJJFYEEO-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a heterocyclic compound with a molecular formula of C11H16N2O2S. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine and a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3

InChI Key

NGTIUNHJJFYEEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1CCCN2

Origin of Product

United States

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